molecular formula C25H25Cl2N3O3 B4137917 5-(2,4-dichlorophenyl)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide

5-(2,4-dichlorophenyl)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide

Cat. No. B4137917
M. Wt: 486.4 g/mol
InChI Key: MOXJEYAJSOCYCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-dichlorophenyl)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide, also known as DPPEF, is a synthetic compound with potential pharmacological applications. This compound belongs to the class of furamide derivatives, which exhibit a wide range of biological activities. DPPEF has been the subject of several scientific studies due to its potential as a therapeutic agent.

Mechanism of Action

The exact mechanism of action of 5-(2,4-dichlorophenyl)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide is not fully understood. However, it has been proposed that 5-(2,4-dichlorophenyl)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide exerts its pharmacological effects by modulating various signaling pathways in the body. For example, 5-(2,4-dichlorophenyl)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 5-(2,4-dichlorophenyl)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
5-(2,4-dichlorophenyl)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 5-(2,4-dichlorophenyl)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide can inhibit the production of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha. 5-(2,4-dichlorophenyl)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. In addition, 5-(2,4-dichlorophenyl)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase, which can protect against oxidative stress-induced cell damage.

Advantages and Limitations for Lab Experiments

5-(2,4-dichlorophenyl)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 5-(2,4-dichlorophenyl)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide has also been shown to exhibit a wide range of biological activities, making it a versatile tool for studying various physiological and pathological processes. However, 5-(2,4-dichlorophenyl)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide also has some limitations. Its mechanism of action is not fully understood, and its pharmacokinetics and toxicity profile have not been extensively studied.

Future Directions

There are several future directions for 5-(2,4-dichlorophenyl)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide research. One potential avenue is to further investigate its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to study its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic drugs. In addition, more research is needed to fully understand the mechanism of action of 5-(2,4-dichlorophenyl)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide and its pharmacokinetics and toxicity profile. Overall, 5-(2,4-dichlorophenyl)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide has shown promising results in several scientific studies and has the potential to be developed into a therapeutic agent for various diseases.

Scientific Research Applications

5-(2,4-dichlorophenyl)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide has shown promising results in several scientific studies. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. 5-(2,4-dichlorophenyl)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide has also been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, 5-(2,4-dichlorophenyl)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide has been shown to have antioxidant properties and can protect against oxidative stress-induced cell damage.

properties

IUPAC Name

5-(2,4-dichlorophenyl)-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25Cl2N3O3/c1-16(2)25(32)30-13-11-29(12-14-30)21-6-4-3-5-20(21)28-24(31)23-10-9-22(33-23)18-8-7-17(26)15-19(18)27/h3-10,15-16H,11-14H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXJEYAJSOCYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-dichlorophenyl)-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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